molecular formula C16H21N3O4 B2429970 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide CAS No. 1190839-12-3

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide

Katalognummer: B2429970
CAS-Nummer: 1190839-12-3
Molekulargewicht: 319.361
InChI-Schlüssel: JLGIZOBHSWTTLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide represents a novel class of benzodiazepine derivatives that have garnered attention due to their potential pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_2O_4, and it has a molecular weight of approximately 338.38 g/mol. The structure features a benzodiazepine core with significant functional groups that contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABAA_A receptor complex. The specific interactions of this compound with GABAA_A receptor subtypes have been studied extensively:

  • GABAA_A Receptor Modulation : The compound is thought to enhance GABAergic neurotransmission by increasing the frequency of chloride channel opening events when GABA binds to the receptor .
  • Selectivity : Recent studies indicate that derivatives like this one may exhibit selectivity for certain GABAA_A receptor subtypes (e.g., α2 and α3), which could lead to improved therapeutic profiles with reduced side effects .

Cytotoxicity Studies

Research has shown that related compounds in the benzodiazepine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : Some derivatives have demonstrated IC50_{50} values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells .

This suggests that the compound may possess similar cytotoxic properties, warranting further investigation into its anticancer potential.

Anxiolytic and Sedative Effects

In vivo studies have indicated that benzodiazepine derivatives can produce anxiolytic effects without significant sedation:

  • Behavioral Studies : Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in animal models while minimizing sedative side effects . This dual action could be beneficial for treating anxiety disorders.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a series of benzodiazepine derivatives, including those structurally related to our compound. The results indicated that modifications on the benzodiazepine scaffold significantly influenced cytotoxicity profiles. The presence of specific substituents was linked to enhanced activity against cancer cell lines .

Case Study 2: Anxiolytic Properties

Another research project focused on evaluating the anxiolytic properties of benzodiazepine derivatives in a controlled environment. The study found that certain modifications led to increased efficacy in reducing anxiety without causing sedation, highlighting the potential therapeutic benefits of compounds like this compound .

Research Findings Summary Table

Study Cell Line IC50_{50} (μM) Effect
Study 1HCT-11616.19 ± 1.35Cytotoxic
Study 1MCF-717.16 ± 1.54Cytotoxic
Study 2Animal ModelN/AAnxiolytic

Eigenschaften

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(9-23-2)17-14(20)8-7-13-16(22)18-12-6-4-3-5-11(12)15(21)19-13/h3-6,10,13H,7-9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGIZOBHSWTTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.